molecular formula C12H18ClNO B2587845 (2-Piperidin-4-yl-phenyl)-methanol hydrochloride CAS No. 371981-27-0

(2-Piperidin-4-yl-phenyl)-methanol hydrochloride

Cat. No.: B2587845
CAS No.: 371981-27-0
M. Wt: 227.73
InChI Key: JHAHARBIBNQYLZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Piperidin-4-yl-phenyl)-methanol hydrochloride typically involves the reaction of 4-piperidone with phenylmagnesium bromide, followed by reduction and subsequent hydrochloride salt formation . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and reducing agents such as lithium aluminum hydride (LiAlH4).

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: (2-Piperidin-4-yl-phenyl)-methanol hydrochloride is unique due to its semi-flexible linker properties, which allow for the precise orientation and interaction required for effective PROTAC® development. This flexibility enhances the compound’s ability to form stable ternary complexes, optimizing the degradation of target proteins .

Properties

IUPAC Name

(2-piperidin-4-ylphenyl)methanol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO.ClH/c14-9-11-3-1-2-4-12(11)10-5-7-13-8-6-10;/h1-4,10,13-14H,5-9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHAHARBIBNQYLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=CC=CC=C2CO.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

4-(4-(2-Hydroxymethyl-phenyl)-piperidine-1-carboxylic acid tert-butyl ester (0.13 g, 0.44 mmol) was dissolved in a solution of hydrogen chloride in dioxane (4 N, 2 mL). The mixture was stirred for 1 hour and the solvent removed by evaporation under vacuum. The solid was triturated from ether to afford the title compound as a white solid (0.08 g). LCMS m/z 192.2 [M+H]+. R.T.=0.72 min (Analytical Method 4).
Quantity
0.13 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

260 mg (0.89 mmol) of 4-(2-hydroxymethylphenyl)-1-piperidinecarboxylic acid, 1,1-dimethylethyl ester were dissolved in 20 mL of CH2Cl2, 4 mL of a saturated Et2O/HCl solution were added and the reaction mixture was stirred at room temperature for 45 min. The solvent was removed in vacuo and the resulting crude solid was triturated with CH2Cl2, filtered and dried, yielding 180 mg of the title compound.
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Et2O HCl
Quantity
4 mL
Type
reactant
Reaction Step Two

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